molecular formula C11H17NO B13027772 (1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL

Cat. No.: B13027772
M. Wt: 179.26 g/mol
InChI Key: FLLQNJUBTZDIBV-KCJUWKMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a 4-ethylphenyl substituent at the 1-position and a hydroxyl group at the 2-position of the propan-2-ol backbone. For instance, related compounds with aryl substituents, such as the fluorfenicol intermediate (1R,2R)-2-amino-1-(4-(methylsulfonyl)phenyl)-1,3-propanediol, demonstrate significant antibacterial activity due to their ability to inhibit bacterial protein synthesis .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-ethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11+/m1/s1

InChI Key

FLLQNJUBTZDIBV-KCJUWKMLSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Asymmetric Reductive Amination

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Stereoselectivity Advantages Limitations
Asymmetric Reductive Amination Chiral Rh/Ru/Ir catalysts, H₂, ammonia High (>90% ee) One-step amination and reduction Requires expensive catalysts
Chiral Auxiliary Addition Organometallic reagents, chiral auxiliaries High (>95% ee) High stereocontrol Multi-step, auxiliary removal
Enzymatic Resolution/Biocatalysis Transaminases, alcohol dehydrogenases Very high (>99% ee) Environmentally friendly Substrate specificity limits
Phthalimide Protection/Deprotection Phthalimide bromides, K₂CO₃, hydrazine Moderate to high Versatile for aromatic substitutions Additional protection steps

Research Findings and Optimization Notes

  • Studies indicate that the choice of chiral ligand in reductive amination critically affects enantiomeric excess and yield. For (1R,2R) configuration, ligands inducing (R)-selectivity at C1 are preferred.
  • Enzymatic methods provide excellent enantioselectivity but may require optimization of pH, temperature, and cofactor regeneration for industrial scalability.
  • The phthalimide protection strategy facilitates handling of sensitive amine intermediates and allows modular synthesis of analogues with varied aromatic substitutions.
  • Reaction conditions such as solvent polarity, temperature, and hydrogen pressure have been optimized to balance reaction rate and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield the corresponding ketone, while substitution reactions can yield various halides or esters.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a ligand for studying enzyme-substrate interactions. Its structural features allow it to interact with various biological targets, making it useful for probing biochemical pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its chiral nature and functional groups make it a candidate for the development of new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The ethyl-substituted phenyl ring can interact with hydrophobic pockets in proteins, further modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituent(s) Molecular Weight Density (g/cm³) Boiling Point (°C) Notable Properties/Applications
This compound - C₁₁H₁₇NO 4-ethylphenyl 179.26* - - Inferred antibacterial activity
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 1019534-32-7 C₁₃H₂₁NO 3-tert-butylphenyl 207.31 - - High steric bulk; potential CNS applications
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 1270385-18-6 C₁₀H₁₂F₃NOS 4-(trifluoromethylthio)phenyl 257.27 - - Electron-withdrawing group; enhanced receptor binding
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL 1213152-21-6 C₁₁H₁₇NO 3,4-dimethylphenyl 179.26 - - Increased hydrophobicity
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol - C₉H₁₂BrNO 3-bromophenyl 230.10 - - Halogen substitution; possible radiopharmaceutical use
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 1270057-87-8 C₁₀H₁₄BrNO 3-bromo-5-methylphenyl 244.13 1.406 (predicted) 359.7 (predicted) Dual substituent effects on solubility
(1S,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL 1213211-40-5 C₉H₁₁Cl₂NO 2,5-dichlorophenyl 220.10 1.334 (predicted) 344.6 (predicted) Electron-withdrawing; antimicrobial potential
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 1213543-11-3 C₇H₁₁NO₂ 2-furyl 141.17 1.139 (predicted) 237.8 (predicted) Heteroaromatic ring; unique binding profiles

*Molecular weight inferred from analog (1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL .

Structural and Electronic Effects

  • 4-Ethylphenyl vs. Halogen-Substituted Analogs: The ethyl group in the target compound is electron-donating, increasing electron density on the aromatic ring, which may enhance interactions with hydrophobic pockets in biological targets.
  • Steric Considerations : The tert-butyl group in creates significant steric hindrance, likely reducing binding affinity to flat receptor sites compared to the less bulky ethyl group.
  • Heteroaromatic vs. Phenyl Rings : The furyl-substituted analog exhibits distinct electronic properties due to the oxygen atom in the ring, enabling hydrogen bonding and π-π stacking interactions absent in purely phenyl-based compounds.

Biological Activity

(1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL is a chiral amino alcohol with the molecular formula C11_{11}H17_{17}NO and a molar mass of approximately 179.26 g/mol. This compound possesses both an amino group and a hydroxyl group, which contribute to its unique chemical properties and biological activities. The stereochemistry of this compound plays a crucial role in its interactions with biological systems, influencing its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

  • Amino Group (-NH2_2)
  • Hydroxyl Group (-OH)
  • Ethyl-substituted Phenyl Ring

These features enable the compound to engage with specific molecular targets, potentially modulating various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Enzyme Inhibition:
The compound has been studied for its ability to inhibit specific enzymes, which can lead to alterations in metabolic pathways. This inhibition may have implications in treating diseases where enzyme activity is dysregulated.

2. Receptor Interactions:
this compound can interact with various receptors, influencing cellular signaling pathways. Such interactions are crucial for developing drugs targeting specific receptor-mediated actions.

3. Therapeutic Potential:
The compound is being explored for its potential analgesic and anti-inflammatory effects. These properties make it a candidate for further pharmacological studies aimed at treating pain and inflammation-related conditions.

Research Findings

Several studies have evaluated the biological activity and potential applications of this compound:

StudyFocus AreaKey Findings
Enzyme InhibitionDemonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways.
Receptor BindingShowed affinity for certain receptors, suggesting potential roles in modulating physiological responses.
Therapeutic ApplicationsIdentified analgesic and anti-inflammatory properties, warranting further exploration in clinical settings.

Case Studies

Case Study 1: Analgesic Properties
In a study examining the analgesic effects of this compound, researchers found that the compound significantly reduced pain responses in animal models. This effect was attributed to its ability to inhibit pain-related pathways.

Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced inflammation models. Results indicated that this compound effectively reduced inflammatory markers, suggesting its potential as an anti-inflammatory agent.

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes: The compound's functional groups allow it to bind to active sites on enzymes, inhibiting their activity.
  • Receptor Modulation: By binding to specific receptors, it can alter downstream signaling pathways, affecting cellular responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.